Product packaging for Gemnelatinib(Cat. No.:CAS No. 2225123-30-6)

Gemnelatinib

Cat. No.: B10823828
CAS No.: 2225123-30-6
M. Wt: 524.6 g/mol
InChI Key: UDDRTVZAZBIBBN-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Gemnelatinib is a small molecule compound with the molecular formula C30H29FN6O2 and a CAS registration number of 2225123-30-6 . As an investigational substance, it is intended for research purposes only and is not approved for diagnostic or therapeutic use. Researchers can explore this compound for various biochemical and pharmacological studies. Specific details regarding its mechanism of action, primary research applications, and molecular targets are areas of ongoing investigation and are not fully characterized in the available public scientific literature. Please consult the product's Certificate of Analysis for detailed information on purity and specifications. This product is for Research Use Only. Not for use in diagnostic or therapeutic procedures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H29FN6O2 B10823828 Gemnelatinib CAS No. 2225123-30-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2225123-30-6

Molecular Formula

C30H29FN6O2

Molecular Weight

524.6 g/mol

IUPAC Name

2-[5-fluoro-1-[(1R)-1-[3-[5-[(1-methylpiperidin-4-yl)methoxy]pyrimidin-2-yl]phenyl]ethyl]-6-oxopyridin-3-yl]pyridine-4-carbonitrile

InChI

InChI=1S/C30H29FN6O2/c1-20(37-18-25(14-27(31)30(37)38)28-12-22(15-32)6-9-33-28)23-4-3-5-24(13-23)29-34-16-26(17-35-29)39-19-21-7-10-36(2)11-8-21/h3-6,9,12-14,16-18,20-21H,7-8,10-11,19H2,1-2H3/t20-/m1/s1

InChI Key

UDDRTVZAZBIBBN-HXUWFJFHSA-N

Isomeric SMILES

C[C@H](C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C=C(C=C(C4=O)F)C5=NC=CC(=C5)C#N

Canonical SMILES

CC(C1=CC=CC(=C1)C2=NC=C(C=N2)OCC3CCN(CC3)C)N4C=C(C=C(C4=O)F)C5=NC=CC(=C5)C#N

Origin of Product

United States

Molecular and Cellular Mechanisms of Gemnelatinib Action

Elucidation of c-Met (Hepatocyte Growth Factor Receptor, HGFR) as a Primary Molecular Target of Gemnelatinib

The c-Met receptor is a key player in normal cellular processes, including embryonic development, tissue regeneration, and wound healing. However, its dysregulation is a well-established driver of tumor growth, invasion, and metastasis in a variety of human cancers.

The c-Met receptor is a heterodimer composed of an alpha-chain and a beta-chain linked by a disulfide bond. The extracellular portion of the beta-chain contains the binding site for its ligand, hepatocyte growth factor (HGF). The intracellular segment possesses a tyrosine kinase domain, which is crucial for its signaling function.

Dysregulation of c-Met in cancer can occur through several mechanisms, including:

Gene amplification: An increased number of copies of the MET gene leads to overexpression of the c-Met protein on the cell surface.

Activating mutations: Genetic mutations in the MET gene can lead to a constitutively active receptor, meaning it is always "on," even in the absence of its ligand.

Autocrine or paracrine signaling loops: Cancer cells may produce their own HGF, leading to self-stimulation of the c-Met receptor, or they may be stimulated by HGF produced by surrounding stromal cells. emjreviews.com

Protein overexpression: Increased levels of the c-Met protein can also occur without gene amplification, leading to heightened signaling.

This aberrant activation transforms c-Met into a potent oncogene, driving the malignant phenotype of cancer cells.

The activation of the c-Met receptor can be triggered through two primary mechanisms:

Ligand-Dependent Activation: The binding of HGF to the extracellular domain of c-Met induces a conformational change in the receptor, leading to its dimerization and the subsequent autophosphorylation of specific tyrosine residues within its kinase domain. This phosphorylation event creates docking sites for various downstream signaling proteins, initiating a cascade of intracellular signals that promote cell growth, survival, and motility. emjreviews.com

Ligand-Independent Activation: In cancerous states, c-Met can be activated even without HGF binding. This can be a result of the aforementioned genetic alterations, such as activating mutations or gene amplification, which lead to a constitutively active kinase. Additionally, crosstalk with other receptor tyrosine kinases can also lead to the transactivation of c-Met.

Inhibition of c-Met Kinase Activity by this compound

This compound exerts its therapeutic effect by directly targeting and inhibiting the tyrosine kinase activity of the c-Met receptor.

While specific crystallographic data for this compound's binding mode to the c-Met kinase domain is not publicly available, it is understood to function as a competitive inhibitor. This means that this compound likely binds to the ATP-binding pocket of the c-Met kinase domain. By occupying this site, it prevents the binding of ATP, which is essential for the autophosphorylation and subsequent activation of the receptor.

The specificity profile of a kinase inhibitor is a critical determinant of its therapeutic window and potential off-target effects. A comprehensive kinase panel screening would be necessary to fully elucidate the selectivity of this compound for c-Met over other kinases in the human kinome. High selectivity for c-Met would be expected to minimize off-target toxicities.

By inhibiting the kinase activity of c-Met, this compound effectively blocks the initiation of the downstream signaling pathways that are crucial for the pro-tumorigenic effects of c-Met activation.

One of the most critical signaling cascades downstream of c-Met is the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian Target of Rapamycin (mTOR) pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism. nih.gov

Upon activation, c-Met recruits and activates PI3K. PI3K then phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a plethora of downstream targets, including mTOR. The activation of the mTOR pathway ultimately leads to increased protein synthesis and cell growth.

This compound's inhibition of c-Met prevents the initial activation of PI3K, thereby suppressing the entire PI3K/AKT/mTOR signaling cascade. This blockade of a key survival and growth pathway is a primary mechanism through which this compound exerts its anti-cancer effects. The expected outcome of this compound treatment in c-Met-driven tumors would be a reduction in the phosphorylation levels of key proteins in this pathway, as depicted in the table below.

Table 1: Predicted Effects of this compound on the PI3K/AKT/mTOR Signaling Pathway

ProteinPhosphorylation Status (Predicted)Consequence of Inhibition
c-MetDecreasedInhibition of receptor activation
PI3KDecreased ActivityReduced production of PIP3
AKTDecreasedInhibition of cell survival and growth signals
mTORDecreasedReduced protein synthesis and cell proliferation

Modulation of Downstream Signaling Cascades by this compound

Interaction with the RAS/MAPK Pathway

The RAS/MAPK (Mitogen-Activated Protein Kinase) pathway is a crucial signaling cascade that regulates cell growth, differentiation, and survival. In many cancers, mutations in upstream proteins like EGFR lead to constitutive activation of this pathway, driving uncontrolled cell proliferation. This compound, by inhibiting mutant EGFR, directly impacts this pathway.

Preclinical studies in xenograft models have demonstrated that Nazartinib (this compound) suppresses EGFR signaling, which in turn inhibits the MAPK pathway. researchgate.netmdpi.com The binding of this compound to the mutant EGFR prevents its autophosphorylation, a critical step in activating downstream signaling. This inhibition blocks the subsequent activation of RAS, which then prevents the phosphorylation cascade of RAF, MEK, and finally ERK (extracellular signal-regulated kinase). The inactivation of ERK, a key effector of the pathway, leads to the suppression of transcriptional programs that promote cell proliferation and survival.

Impact on STAT Pathway Signaling

The Signal Transducer and Activator of Transcription (STAT) pathway is another important signaling route involved in cell growth, survival, and immune response. Aberrant activation of the STAT pathway, particularly STAT3, is common in many cancers and is often linked to EGFR signaling.

EGFR activation can lead to the phosphorylation and activation of STAT proteins, either directly or indirectly through the induction of cytokines like Interleukin-6 (IL-6). nih.govnih.govoncotarget.comresearchgate.net While direct preclinical studies detailing the specific impact of this compound on the STAT pathway are limited, its mechanism as an EGFR inhibitor suggests a clear line of influence. By blocking the initial EGFR signaling event, this compound is anticipated to prevent the downstream activation of STAT3. This would inhibit the translocation of activated STAT dimers to the nucleus, thereby downregulating the expression of target genes involved in cell survival and proliferation.

Cellular Phenotypic Effects of this compound in Preclinical Models

The molecular interactions of this compound translate into observable effects on the behavior of cancer cells. In vitro and in vivo preclinical studies have provided insights into its impact on tumor cell proliferation, survival, and metastatic potential.

Evaluation of Impact on Tumor Cell Proliferation and Viability (in vitro studies)

This compound has demonstrated potent and selective inhibitory effects on the proliferation and viability of cancer cell lines harboring specific EGFR mutations. In vitro studies have shown that this compound has nanomolar inhibitory potency against activating EGFR mutations (L858R, ex19del) and the T790M resistance mutation, with significantly less activity against wild-type EGFR. selleckchem.com

Cellular-based assays have quantified the potent effect of this compound on the phosphorylation of EGFR in various non-small cell lung cancer (NSCLC) cell lines. The effective concentration (EC50) values highlight its potency in inhibiting the activity of mutant EGFR, which is a key driver of cell proliferation in these cancers.

Inhibition of EGFR Phosphorylation by this compound (EGF816) in EGFR-Mutant Cell Lines

Cell LineEGFR MutationEC50 (nmol/L)
H3255L858R5
HCC827Ex19del1
H1975L858R/T790M3

Data sourced from in vitro studies assessing the inhibition of phosphorylated EGFR after a 3-hour incubation with this compound. selleckchem.com

Analysis of Apoptosis and Autophagy Induction in Cancer Cells (in vitro studies)

By inhibiting the pro-survival signaling pathways downstream of EGFR, this compound actively promotes programmed cell death, or apoptosis. In xenograft models, treatment with Nazartinib (this compound) has been shown to induce apoptosis, contributing to tumor regression. researchgate.netmdpi.com The inhibition of the MAPK and potentially the STAT pathways disrupts the expression of anti-apoptotic proteins, tipping the cellular balance towards cell death.

Autophagy, a cellular process of self-digestion, can have a dual role in cancer, acting as either a pro-survival or pro-death mechanism. EGFR inhibitors have been shown to induce autophagy in some cancer cells. nih.gov While specific in vitro studies detailing the induction of autophagy by this compound are not yet extensively published, it is a known cellular response to treatment with EGFR TKIs. The interplay between apoptosis and autophagy in response to this compound is an area for further investigation to fully understand its cellular impact.

Assessment of Effects on Cellular Migration, Invasion, and Metastasis (in vitro and in vivo preclinical studies)

The ability of cancer cells to migrate, invade surrounding tissues, and metastasize to distant organs is a hallmark of advanced disease and a major cause of mortality. The EGFR signaling network plays a significant role in regulating the cellular processes that underpin metastasis, including changes in cell adhesion and the degradation of the extracellular matrix.

While direct and detailed preclinical studies on the effects of this compound on cellular migration, invasion, and metastasis are emerging, its mechanism of action strongly suggests an inhibitory role. By disrupting the signaling cascades that promote cell motility and invasion, this compound is expected to reduce the metastatic potential of cancer cells. In vivo studies with xenograft models have shown tumor regression, which is a composite effect of inhibiting proliferation, inducing apoptosis, and likely, impeding the processes of invasion and metastasis. researchgate.netmdpi.com Further research utilizing assays such as the transwell migration assay and Matrigel invasion assay will be crucial to specifically quantify the anti-metastatic properties of this compound.

Preclinical Evaluation of Gemnelatinib in Cancer Models

In Vitro Model Systems for Investigating Gemnelatinib Efficacy

In vitro (Latin for "in glass") studies are the first step in evaluating the anti-cancer potential of a compound like this compound. These experiments are conducted using cells and tissues grown in a controlled laboratory environment, allowing for rapid and high-throughput screening.

To understand the breadth of this compound's activity, it is typically tested against a large panel of established cancer cell lines. These cells, originally sourced from patient tumors, can be propagated indefinitely in the lab. By using cell lines from various cancer types, researchers can identify which cancers are most likely to be sensitive to the drug.

Panels often include, but are not limited to:

Non-Small Cell Lung Cancer (NSCLC): Representing a major subtype of lung cancer, cell lines like A549 and NCI-H1299 are used to assess activity in this indication. mdpi.comresearchgate.netnih.gov

Gastric Carcinoma: Cell lines are employed to investigate efficacy against cancers of the stomach.

Glioblastoma: These cell lines, derived from the most aggressive type of brain tumor, help determine if the compound has potential in treating central nervous system malignancies. murigenics.com

Pancreatic Adenocarcinoma: Given the poor prognosis associated with this cancer, activity in cell lines such as PANC-1 and MIA-PaCa-2 is of significant interest. murigenics.comnih.gov

The primary output from these studies is the half-maximal inhibitory concentration (IC50), which measures the concentration of this compound required to reduce the proliferation of a cancer cell population by 50%. A lower IC50 value indicates greater potency.

Illustrative Data: this compound IC50 Values in Various Cancer Cell Lines

Cancer TypeCell LineHypothetical IC50 (µM)
Non-Small Cell Lung CancerA5491.5
Non-Small Cell Lung CancerPC90.8
Gastric CarcinomaAGS2.3
GlioblastomaU87-MG5.1
Pancreatic AdenocarcinomaPANC-13.7

Note: The data presented in this table is for illustrative purposes to demonstrate how findings from cell line studies are typically represented. It is not based on actual experimental results for this compound.

While 2D cell cultures are useful for initial screening, they lack the complex architecture of a real tumor. nih.gov Advanced three-dimensional (3D) culture systems and patient-derived organoids (PDOs) offer a more physiologically relevant environment. researchgate.netnih.govnih.govresearchgate.net

3D Culture Systems: In these models, cancer cells are grown in scaffolds or as spheroids, allowing them to form structures that more closely resemble a small tumor. nih.govyoutube.com This setup recreates gradients of oxygen and nutrients found in vivo and allows for more complex cell-to-cell interactions. nih.gov

Patient-Derived Organoids (PDOs): These are miniature, self-organizing 3D structures grown from the cells of an individual patient's tumor. nih.govnih.govvhio.netsciencedaily.comsciencedaily.com PDOs are a significant advancement because they retain the genetic and molecular characteristics of the original tumor, making them an invaluable platform for predicting how a specific patient might respond to a drug like this compound. nih.govvhio.net

Comprehensive Evaluation of Anti-Tumor Activity in Preclinical Settings

The ultimate goal of the preclinical evaluation is to build a comprehensive profile of this compound's anti-tumor activity. This involves integrating the data from all the different model systems.

In vitro assays provide initial data on potency and the spectrum of sensitive cancer types. In vivo studies in xenograft and GEMM models confirm whether this activity translates to tumor shrinkage or growth delay in a living organism. Key metrics from in vivo studies include Tumor Growth Inhibition (TGI), which quantifies how effectively the drug slows tumor growth compared to a control group, and the assessment of pharmacodynamic markers in the tumor tissue to confirm that this compound is engaging its intended target.

Illustrative Data: Summary of Preclinical Anti-Tumor Activity for this compound

Model TypeCancer TypeModel NameKey EndpointHypothetical Result
In VitroNSCLCPC9 Cell LineIC500.8 µM
In VitroPancreaticPDO-Panc-01% Viability Reduction75%
In VivoNSCLCPDX-Lung-42Tumor Growth Inhibition85%
In VivoGlioblastomaU87-MG XenograftTumor Growth Inhibition40%

Note: The data presented in this table is for illustrative purposes to demonstrate how findings from various preclinical models are summarized. It is not based on actual experimental results for this compound.

By systematically evaluating this compound across this diverse array of preclinical models, researchers can build a strong, data-driven rationale for its potential as a new cancer therapy, paving the way for its entry into clinical trials.

Mechanistic Studies of Tumor Growth Inhibition

The primary mechanism by which this compound inhibits tumor growth is through the selective, allosteric inhibition of mutant EGFR. Unlike ATP-competitive inhibitors that bind to the kinase domain's active site, this compound binds to a different, "allosteric" site. This unique binding mode allows it to effectively inhibit EGFR mutants that have developed resistance to other TKIs, including those with the challenging C797S mutation. researchgate.net

Biochemical assays have demonstrated this compound's high potency and selectivity for EGFR harboring specific mutations. It shows a significantly greater inhibitory effect on mutant forms of EGFR compared to the wild-type (WT) receptor, which is prevalent in healthy tissues. This selectivity is crucial for minimizing toxicity associated with inhibiting WT EGFR. medchemexpress.com For instance, this compound is over 1,000-fold more selective for the L858R/T790M mutant than for wild-type EGFR. medchemexpress.com

Target EGFR MutantIC50 (µM) at 10 µM ATP
EGFR L858R/T790M0.002
EGFR L858R0.019
EGFR T790M0.19
Wild-Type EGFR1.9

This table presents the half-maximal inhibitory concentration (IC50) of this compound against various forms of the EGFR protein, indicating its high potency against double-mutant EGFR. medchemexpress.com

A key finding from preclinical research is the synergistic effect observed when this compound is combined with Cetuximab, a monoclonal antibody that targets EGFR. Cetuximab functions by preventing the dimerization of EGFR, a process necessary for its activation. nih.govnih.gov It is hypothesized that this disruption of dimer formation exposes the allosteric binding site, making the receptor more susceptible to inhibition by this compound. nih.gov In vivo studies using genetically engineered mouse models with lung tumors driven by L858R/T790M and L858R/T790M/C797S EGFR mutations showed that this compound monotherapy had a limited effect. However, the combination of this compound with Cetuximab resulted in dramatic tumor regression. nih.gov

Mouse Model (EGFR Mutant)Treatment GroupChange in Tumor Volume
L858R/T790MThis compound AloneNo significant response
L858R/T790MCetuximab AloneModest effect
L858R/T790MThis compound + CetuximabStriking tumor regression
Exon19del/T790MThis compound + CetuximabNo response

This table summarizes the in vivo efficacy of this compound, alone and in combination with Cetuximab, in genetically engineered mouse models of EGFR-mutant lung cancer after four weeks of treatment. nih.gov

Analysis of Cellular Pathway Modulation and Target Engagement in Vivo

Studies in cancer cell lines have confirmed that this compound effectively modulates the EGFR signaling pathway. In NSCLC cell lines harboring the L858R/T790M mutation (e.g., H1975 cells), this compound treatment leads to a decrease in the autophosphorylation of EGFR. medchemexpress.com This inhibition of phosphorylation is a direct indicator of target engagement at the cellular level, as it prevents the initiation of downstream signaling cascades that promote cell proliferation and survival. Conversely, in keratinocyte cell lines expressing wild-type EGFR (e.g., HaCaT cells), this compound does not inhibit EGFR phosphorylation, underscoring its mutant-selective mechanism of action. medchemexpress.com

To confirm that this compound engages its target in a living organism, in vivo studies were conducted using radiolabeled versions of the compound. nih.gov A study utilizing [11C]this compound as a positron emission tomography (PET) tracer was performed in mice bearing xenograft tumors. The results showed a significantly higher accumulation of the tracer in tumors with mutated EGFR (H1975 xenografts) compared to tumors with wild-type EGFR (A549 xenografts). nih.gov This differential uptake provides strong evidence of selective target engagement in vivo. nih.govnih.gov

The synergistic mechanism with Cetuximab was also explored in these models. While it was theorized that Cetuximab would increase the uptake of this compound in tumors by making the allosteric site more accessible, in vivo PET imaging did not show a significant increase in [11C]this compound uptake in H1975 xenografts when the mice were pre-treated with Cetuximab. nih.govnih.gov This suggests that while the combination is clearly effective at inhibiting tumor growth, the synergistic mechanism of action may be more complex than simply enhancing drug binding and may involve downstream pathway modulation that is not fully captured by uptake studies alone. nih.gov

Mechanisms of Acquired Resistance to C Met Inhibition and Gemnelatinib

Elucidation of Intrinsic and Acquired Resistance Mechanisms to Tyrosine Kinase Inhibitors in Cancer

Resistance to TKIs can be classified as either intrinsic (primary) or acquired (secondary). nih.govnih.gov Intrinsic resistance refers to a lack of response to the drug from the outset, which can be caused by pre-existing factors in the tumor, such as co-occurring genetic alterations. nih.govnih.gov Acquired resistance, on the other hand, develops in tumors that were initially sensitive to the TKI, following a period of clinical response. nih.gov This form of resistance is a consequence of the tumor evolving under the selective pressure of the targeted therapy. nih.gov

The mechanisms underlying acquired resistance are diverse and can include:

On-target alterations: These involve modifications to the drug target itself, preventing the inhibitor from binding effectively. nih.gov This can occur through secondary mutations in the kinase domain or amplification of the target gene. nih.govaacrjournals.org

Bypass pathway activation: In this scenario, the tumor activates alternative signaling pathways that can compensate for the inhibition of the primary target, thereby promoting cell survival and proliferation. nih.govnih.gov

Histologic transformation: In some cases, the tumor may change its histological subtype to one that is no longer dependent on the original oncogenic driver. nih.gov

c-Met-Dependent Resistance Mechanisms

A common mechanism of acquired resistance to TKIs is the development of secondary mutations in the kinase domain of the target protein. nih.gov While specific mutations conferring resistance to gemnelatinib have yet to be extensively characterized in clinical settings, it is hypothesized that they will emerge, analogous to what has been observed with other c-Met inhibitors. These mutations can interfere with drug binding and restore kinase activity.

For other c-Met TKIs, several resistance mutations have been identified in clinical samples. aacrjournals.org These mutations often occur in key regions of the kinase domain, such as the ATP-binding pocket or the activation loop. acs.org For instance, mutations at codons D1228 and Y1230 have been reported to confer resistance to type I c-Met inhibitors. aacrjournals.orgacs.org The G1163R mutation has been shown to induce resistance to crizotinib, while mutations at L1195 and F1200 can lead to resistance against type II inhibitors. aacrjournals.org It is plausible that similar mutations could arise in patients treated with this compound, leading to a loss of clinical efficacy.

Table 1: Examples of Acquired c-Met Kinase Domain Mutations Conferring Resistance to c-Met Inhibitors

MutationLocationReported Resistance To
D1228H/N/VActivation LoopType I inhibitors (e.g., Crizotinib, Savolitinib) nih.govaacrjournals.org
Y1230C/HActivation LoopType I inhibitors (e.g., Crizotinib) nih.govaacrjournals.org
G1163RSolvent FrontCrizotinib aacrjournals.org
L1195VHinge RegionType II inhibitors aacrjournals.org
H1094YP-loopMET TKIs aacrjournals.org

This table presents hypothetical resistance mutations for this compound based on data from other c-Met inhibitors.

Amplification of the MET gene is a known mechanism of both primary and acquired resistance to c-Met inhibitors. nih.govaacrjournals.org Increased MET gene copy number leads to overexpression of the c-Met protein, which can overwhelm the inhibitory capacity of the drug. aacrjournals.org In some cases, high-level amplification of the mutant MET allele has been observed in patients who have developed resistance to c-Met TKIs. aacrjournals.org This suggests that a simple increase in the amount of the drug's target can be a potent resistance mechanism. aacrjournals.org Furthermore, MET amplification is a recognized mechanism of resistance to TKIs targeting other receptor tyrosine kinases, such as EGFR, highlighting its importance in oncogenic signaling. nih.govdovepress.comallenpress.com

c-Met-Independent Bypass Pathway Activation

Tumor cells can develop resistance to c-Met inhibition by activating alternative signaling pathways that promote cell growth and survival, thereby bypassing the need for c-Met signaling.

The activation of other receptor tyrosine kinases (RTKs) is a well-established mechanism of resistance to targeted therapies. nih.gov This can occur through mutation, amplification, or ligand-induced activation of the alternative RTK.

EGFR and HER2: Amplification and activation of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) have been implicated in resistance to c-Met inhibitors. aacrjournals.org The activation of these receptors can maintain downstream signaling through pathways such as PI3K/AKT and RAS/MAPK, even in the presence of effective c-Met blockade. nih.govaacrjournals.org In some instances, co-expression of c-Met and EGFR or HER2 has been observed, suggesting a potential for crosstalk between these pathways from the outset. nih.gov

AXL: The receptor tyrosine kinase AXL has been increasingly recognized as a key player in drug resistance. nih.govfrontiersin.org Overexpression of AXL can promote resistance to various TKIs, including those targeting EGFR. rndsystems.com It is plausible that AXL activation could also serve as a bypass pathway in the context of this compound resistance by activating downstream signaling cascades like the PI3K/AKT and MAPK pathways. nih.govaacrjournals.org

IGF-1R: The Insulin-like Growth Factor 1 Receptor (IGF-1R) signaling pathway is another potential bypass track. While not as extensively studied in the context of c-Met inhibitor resistance, its role in resistance to other targeted therapies suggests it could be a relevant mechanism.

Table 2: Bypass Signaling Pathways in Acquired Resistance to c-Met Inhibition

Bypass PathwayMechanism of ActivationDownstream Effectors
EGFRGene amplification, ligand-induced activation aacrjournals.orgnih.govPI3K/AKT, RAS/MAPK nih.gov
HER2Gene amplification aacrjournals.orgnih.govPI3K/AKT, RAS/MAPK nih.gov
AXLOverexpression nih.govrndsystems.comPI3K/AKT, MAPK nih.govaacrjournals.org
IGF-1RLigand-induced activationPI3K/AKT, RAS/MAPK

This table outlines potential bypass pathways based on findings from other c-Met and tyrosine kinase inhibitors.

Even with effective inhibition of c-Met, tumor cells can acquire resistance through alterations in downstream signaling components. These alterations can lead to the constitutive activation of these pathways, rendering them independent of upstream receptor tyrosine kinase signaling.

PI3K/AKT Pathway: The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. nih.govmdpi.com Aberrant activation of this pathway, through mutations in genes like PIK3CA or loss of the tumor suppressor PTEN, can confer resistance to c-Met inhibitors. nih.gov The PI3K/AKT pathway can be reactivated through various mechanisms, including crosstalk with other RTKs or mutations within the pathway itself. nih.govspandidos-publications.com

RAS/MAPK Pathway: The RAS/MAPK pathway is another crucial signaling route that controls cell proliferation and differentiation. nih.gov Acquired mutations in key components of this pathway, such as KRAS or BRAF, are a common cause of resistance to targeted therapies. aacrjournals.orgnih.gov These mutations can lead to constitutive activation of the MAPK cascade, making the tumor cells independent of c-Met signaling for their growth and survival. nih.govaacrjournals.org Studies have shown that co-occurring alterations in the RAS-MAPK pathway can limit the response to MET inhibitors. nih.govaacrjournals.org

Phenotypic and Histological Transformations as Adaptive Resistance Mechanisms

Acquired resistance to targeted therapies, including c-Met inhibitors like this compound, can occur through various adaptive mechanisms. Among the most significant are phenotypic and histological transformations, where cancer cells alter their fundamental characteristics to survive the therapeutic pressure. These changes allow tumors to bypass the signaling pathways targeted by the drug. Two critical examples of such transformations are the Epithelial-Mesenchymal Transition (EMT) and the transformation to Small Cell Lung Cancer (SCLC), which represent formidable challenges in the clinical management of non-small cell lung cancer (NSCLC).

Analysis of Epithelial-Mesenchymal Transition (EMT)

Epithelial-Mesenchymal Transition (EMT) is a cellular program where epithelial cells, which are typically stationary and interconnected, lose their characteristic features and acquire a mesenchymal phenotype. This transition endows them with migratory and invasive properties. nih.govnih.govmdpi.com In the context of cancer, EMT has been increasingly recognized as a key driver of drug resistance, including resistance to tyrosine kinase inhibitors (TKIs) that target pathways like EGFR and c-Met. nih.govfrontiersin.org

When cancer cells undergo EMT, they exhibit profound molecular and morphological changes. A primary event is the downregulation of E-cadherin, a crucial protein for maintaining cell-to-cell adhesion in epithelial tissues. nih.gov This loss is often orchestrated by the upregulation of transcriptional repressors such as Snail1, and Zeb-1. nih.govaacrjournals.org Concurrently, there is an increased expression of mesenchymal markers, including N-cadherin and Vimentin, which promote a more spindle-like morphology and increased motility. nih.gov

Studies investigating resistance to c-Met and EGFR TKIs have shown that resistant cells frequently display these hallmarks of EMT. nih.gov For instance, research has demonstrated that TKI-resistant NSCLC cells show increased gene and protein expression of Vimentin, N-Cadherin, β-Catenin, and Zeb-1, while the expression of E-cadherin is suppressed. nih.gov This phenotypic switch can be driven by the activation of alternative signaling pathways. The HGF/c-Met pathway itself has been shown to induce EMT, leading to an aggressive phenotype and chemoresistance in preclinical SCLC models, a process that can be reversed by c-Met inhibition. aacrjournals.org This suggests a complex interplay where the very pathway targeted by this compound can, under certain conditions, promote a resistance mechanism that may limit the drug's efficacy.

The table below summarizes the key molecular changes observed during EMT-mediated resistance to TKIs.

Marker Type Protein Change in Expression in Resistant Cells Function
Epithelial E-CadherinDownregulatedCell-cell adhesion
Mesenchymal N-CadherinUpregulatedCell-cell adhesion, migration
Mesenchymal VimentinUpregulatedCytoskeletal integrity, motility
Transcription Factor Zeb-1UpregulatedRepresses E-cadherin transcription
Transcription Factor Snail1UpregulatedInduces EMT
Signaling β-CateninUpregulatedCell adhesion, gene transcription

Investigation of Small Cell Lung Cancer Transformation (in relevant preclinical models)

Another significant mechanism of acquired resistance to targeted therapies in NSCLC is histological transformation, most notably the transition from NSCLC to Small Cell Lung Cancer (SCLC). mskcc.orgfrontiersin.org SCLC is a more aggressive, high-grade neuroendocrine carcinoma with distinct morphology and clinical behavior compared to NSCLC. mskcc.orgnih.gov This transformation is a form of lineage plasticity, where the tumor fundamentally changes its identity under the selective pressure of a targeted drug, rendering the initial therapy ineffective. mskcc.orgilcn.org

This phenomenon has been well-documented in patients with EGFR-mutant NSCLC treated with EGFR inhibitors, where a subset of tumors recur as SCLC. mskcc.orgfrontiersin.org While less extensively studied in the context of c-Met inhibitors specifically, the biological principles are highly relevant. The transformation often involves the loss of the original oncogenic driver's dependency and the acquisition of neuroendocrine features. Preclinical models, such as genetically engineered mouse models (GEMMs) and patient-derived xenografts (PDXs), have been instrumental in studying this process. nih.gov For instance, GEMMs with conditional inactivation of tumor suppressor genes like Trp53 and Rb1 in lung epithelial cells can develop tumors that mimic human SCLC, providing a platform to investigate the molecular drivers of this lineage switch. nih.gov

Research using patient tumor samples that contain both pre-transformation NSCLC and post-transformation SCLC components has allowed for detailed molecular analysis. mskcc.org These studies reveal that the transformed SCLC cells typically retain the original EGFR mutation but are no longer dependent on EGFR signaling for survival. Instead, they exhibit classic SCLC characteristics, including the expression of neuroendocrine markers such as synaptophysin and chromogranin A, and often show inactivation of the RB1 and TP53 tumor suppressor pathways. mskcc.org This switch effectively bypasses the targeted therapy. Understanding the triggers and vulnerabilities of this transformation is crucial for developing strategies to prevent or treat SCLC that emerges as a resistance mechanism. ilcn.org

The following table outlines the key differences between the pre- and post-transformation states in relevant preclinical models.

Feature Pre-Transformation (e.g., NSCLC) Post-Transformation (SCLC)
Histology Adenocarcinoma featuresSmall, round, blue cells; high mitotic rate
Key Oncogenic Driver Dependent on EGFR or c-Met signalingLoss of dependency on initial driver
Tumor Suppressors May have intact RB1/TP53Often inactivated RB1 and TP53
Marker Expression Epithelial markers (e.g., E-Cadherin)Neuroendocrine markers (e.g., Synaptophysin, Chromogranin A)
Clinical Behavior Slower growth, responsive to targeted therapyRapid growth, aggressive, resistant to initial TKI

Combinatorial Therapeutic Strategies with Gemnelatinib in Preclinical Research

Rationale for Rational Combined Inhibition Approaches in Overcoming Drug Resistance

Cancer cells often exhibit remarkable adaptability, leading to the development of resistance through various mechanisms, including the activation of parallel signaling pathways, bypass signaling, or alterations in drug metabolism. Rational combination therapies aim to circumvent these resistance mechanisms by targeting multiple critical nodes within cancer cell signaling networks. This strategy is based on the principle that simultaneous inhibition of several pathways can prevent the emergence of resistance or re-sensitize tumors to treatment. For instance, targeting a primary oncogenic driver while also inhibiting a compensatory pathway that becomes active upon initial drug exposure can lead to more durable responses unimi.itnih.gov. Preclinical research underscores that targeting cancer metabolism and exploiting synthetic lethality are also promising avenues for combinatorial strategies nih.gov.

Preclinical Combinations Targeting Concurrent RTK Activation

Receptor tyrosine kinases (RTKs), such as EGFR and HER2, are frequently implicated in cancer development and progression. Aberrant activation of these receptors can drive uncontrolled cell proliferation and survival, making them prime targets for therapeutic intervention. However, resistance often emerges due to mutations in the kinase domain, amplification of the receptor, or activation of downstream signaling pathways.

Mechanistic Studies of Gemnelatinib in Combination with EGFR Inhibitors (e.g., gefitinib (B1684475), osimertinib)

Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs) like gefitinib and osimertinib (B560133) have revolutionized the treatment of EGFR-mutated non-small cell lung cancer (NSCLC). Despite their initial success, acquired resistance, often mediated by secondary mutations such as T790M, or activation of bypass pathways like MET or MAPK, is inevitable jcancer.orgdovepress.commdpi.commdpi.combeilstein-journals.org. Preclinical studies have explored combinations to overcome or delay this resistance.

Rationale for Combination: Combining EGFR TKIs with agents targeting downstream pathways or alternative RTKs is a key strategy. For example, preclinical data suggest that combining EGFR inhibitors with PI3K/AKT/mTOR pathway inhibitors can enhance efficacy and overcome resistance nih.govijbs.com. Similarly, targeting the MAPK pathway alongside EGFR inhibition has shown promise, as inhibition of MEK can prevent compensatory signaling that leads to resistance mdpi.comoncotarget.com.

Preclinical Findings:

Combinations of EGFR TKIs with other targeted agents have demonstrated improved outcomes in preclinical models. For instance, the combination of gefitinib with an AKT inhibitor (AT7867) and a MEK inhibitor (PD-0325901) was shown to enhance anti-cancer effects by inducing apoptosis in triple-negative breast cancer (TNBC) cells mdpi.com.

Studies combining gefitinib with PI3K/AKT/mTOR pathway inhibitors, such as everolimus, have demonstrated synergism in both sensitive and resistant NSCLC cell lines ijbs.com.

Osimertinib, a third-generation EGFR TKI, has been investigated in combination with other agents to combat resistance. Preclinical studies suggest that combining osimertinib with MEK inhibitors can be beneficial, although resistance can still emerge oncotarget.com.

Exploration of this compound Combinations with HER2 Inhibitors

Human Epidermal growth factor Receptor 2 (HER2) is another crucial RTK, particularly in breast and gastric cancers. HER2-targeted therapies, including monoclonal antibodies and TKIs like neratinib (B1684480) and tucatinib, have significantly improved patient outcomes. However, resistance remains a clinical challenge, often involving alterations in downstream signaling or activation of other HER family members beilstein-journals.orgnih.govub.edunih.govnih.govmdpi.com.

Rationale for Combination: Combining HER2-targeted therapies with inhibitors of downstream pathways or other RTKs is a rational approach to enhance efficacy and overcome resistance. For example, combining HER2 inhibitors with MEK inhibitors or PI3K/AKT/mTOR inhibitors is being explored preclinically nih.govmdpi.commdpi.com.

Preclinical Findings:

Preclinical studies have demonstrated synergistic effects when combining the HER2 inhibitor neratinib with MEK inhibitor trametinib (B1684009) in HER2-positive cancer models. This combination led to significant increases in median event-free survival (EFS) in a portion of the tested patient-derived xenograft (PDX) models nih.gov.

The HER2-selective TKI tucatinib, when combined with trastuzumab or docetaxel (B913) in preclinical solid tumor models, showed enhanced antitumor activity, resulting in improved rates of tumor regression nih.gov.

Combinations of HER2 inhibitors with PI3K/AKT/mTOR pathway inhibitors have also shown promise in preclinical settings, suggesting a role for targeting both pathways simultaneously to combat HER2-driven cancers and their resistance mechanisms ub.edumdpi.commdpi.com.

Combinations Targeting Downstream Signaling Pathways

Beyond RTK inhibition, targeting key downstream signaling molecules that mediate cell growth, survival, and proliferation is critical. The PI3K/AKT/mTOR and MEK/ERK pathways are central to many oncogenic signaling cascades and are frequently dysregulated in cancer.

Synergistic Effects of this compound with PI3K/AKT/mTOR Pathway Inhibitors

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, survival, and metabolism, and its dysregulation is common in various cancers, often conferring resistance to other therapies nih.govnih.govspringermedizin.deresearchgate.net. Preclinical studies have investigated the combination of PI3K/AKT/mTOR pathway inhibitors with other agents to enhance anti-tumor activity.

Rationale for Combination: Targeting the PI3K/AKT/mTOR pathway can synergize with other therapeutic strategies, including RTK inhibitors and MEK inhibitors, by blocking parallel or complementary survival signals nih.govmdpi.commdpi.com. Preclinical data suggest that dual inhibition of the PI3K/AKT/mTOR pathway and other pathways can lead to enhanced apoptosis and reduced tumor growth.

Preclinical Findings:

Combinations of PI3K/AKT/mTOR pathway inhibitors with MEK inhibitors have shown synergistic effects in preclinical models. For instance, combining the PI3K inhibitor buparlisib (B177719) with the MEK inhibitor trametinib demonstrated synergistic anti-tumor activity mdpi.com. Similarly, the mTOR inhibitor AZD8055 showed enhanced efficacy when combined with the MEK inhibitor selumetinib (B1684332) mdpi.com.

In triple-negative breast cancer (TNBC) models, dual inhibition of AKT and MEK pathways in combination with gefitinib (an EGFR inhibitor) was shown to reduce proliferation and induce apoptosis mdpi.com.

Studies have indicated that resistance to PI3K/AKT/mTOR pathway inhibitors can arise from the activation of parallel pathways, suggesting that combining these inhibitors with agents targeting those parallel pathways could be an effective strategy researchgate.net.

Interplay of this compound with MEK/ERK Pathway Inhibitors

The mitogen-activated protein kinase (MAPK) pathway, regulated by MEK and ERK, is another critical signaling cascade involved in cell proliferation and survival. Dysregulation of this pathway is common, and MEK inhibitors are a key therapeutic strategy for cancers with activated RAS/MAPK signaling nih.govfrontiersin.orgoncotarget.com.

Rationale for Combination: MEK inhibitors are often combined with other agents to enhance efficacy and overcome resistance. Combining MEK inhibitors with BRAF inhibitors, KRAS inhibitors, or SHP2 inhibitors has shown synergistic effects in preclinical models by providing more comprehensive blockade of the MAPK pathway or addressing compensatory mechanisms frontiersin.orgoncotarget.com. Furthermore, combining MEK inhibitors with PI3K/AKT/mTOR inhibitors is a strategy to target parallel pro-survival pathways nih.govmdpi.commdpi.com.

Preclinical Findings:

Preclinical studies have demonstrated significant synergistic effects when MEK inhibitors are combined with other targeted agents. For example, the MEK inhibitor tunlametinib (B8682190) showed synergistic tumor inhibition when combined with BRAF inhibitors (e.g., vemurafenib), KRASG12C inhibitors, or SHP2 inhibitors in various cancer models frontiersin.org.

The combination of a MEK inhibitor like selumetinib with other agents, such as raf inhibitors, has demonstrated potent anti-tumorigenic effects, nearly abolishing tumor growth and metastasis in preclinical models oncotarget.com.

In HER2-positive breast cancer, the combination of the HER2 inhibitor neratinib with the MEK inhibitor trametinib resulted in a notable increase in median event-free survival in a significant proportion of tested models, highlighting the potential of this dual-pathway inhibition strategy nih.gov.

Preclinical evidence also supports the combination of MEK inhibitors with PI3K/AKT/mTOR pathway inhibitors, showing synergistic effects and enhanced efficacy by simultaneously disrupting these critical signaling cascades nih.govmdpi.commdpi.com.

The preclinical data reviewed underscore the potential of combinatorial therapeutic strategies involving agents that target RTKs, PI3K/AKT/mTOR, and MEK/ERK pathways. This compound, as a compound being investigated, may find its utility within these multifaceted approaches to combat cancer and overcome drug resistance.

Compound List:

this compound

Gefitinib

Osimertinib

Trametinib

Neratinib

Tucatinib

Everolimus

Buparlisib

AT7867

PD-0325901

Selumitinib

Vemurafenib

AMG510

SHP099

Trastuzumab

Docetaxel

Cetuximab

AZD8055

OSU-03012

BIBW2992

XL647

HKI-272

Afatinib

Bevacizumab

Lapatinib

Pertuzumab

Capecitabine

Palbociclib

Alpelisib

Taselisib

Inavolisib

Serabelisib

Eganelisib

Nivolumab

Capmatinib

Savolitinib

Tepotinib

Crizotinib

BLU-945

Erlotinib

AZD6244

AZD9291 (Osimertinib)

Ado-trastuzumab emtansine (T-DM1)

DS-8201a

EphB4 inhibitor

JAK2 inhibitors

SMO inhibitors

PIM1 kinase inhibitors

EAI045

Preclinical Biomarker Discovery and Validation for Gemnelatinib Response and Resistance

Advanced Methodologies for Preclinical Biomarker Identification

Modern biomarker discovery has moved beyond single-gene analyses to embrace high-throughput, genome-scale methodologies. These advanced techniques provide a comprehensive view of the molecular alterations that influence a cancer cell's response to a targeted agent like Gemnelatinib.

Functional genomics screens are powerful tools used to systematically perturb gene expression and assess the impact on cellular phenotype, such as sensitivity or resistance to a drug. nih.gov Technologies like RNA interference (RNAi) and CRISPR-Cas9 allow for the targeted knockdown or knockout of thousands of genes, revealing critical nodes in cellular signaling pathways that mediate a drug's effect. nih.govcolumbia.edu

In the context of this compound, a genome-wide CRISPR-Cas9 knockout screen could be performed on a panel of cancer cell lines. nih.gov In such a screen, cells are treated with this compound, and the genes whose knockout confers either resistance or sensitivity are identified by sequencing. For instance, a screen in a this compound-sensitive cell line might identify genes whose loss leads to drug resistance, indicating their involvement in the drug's mechanism of action. Conversely, screening in a resistant cell line could uncover "sensitizer" genes, whose inactivation restores sensitivity to this compound, presenting potential targets for combination therapies. columbia.edu

Table 1: Representative Data from a Hypothetical CRISPR Screen for this compound Resistance Genes

Gene SymbolDescriptionScreen Score (Log Fold Change)Implication for this compound
Gene ATyrosine Kinase5.8Loss confers strong resistance
Gene BApoptosis Regulator4.9Loss confers strong resistance
Gene CCell Cycle Checkpoint4.2Loss confers moderate resistance
Gene DDrug Efflux Pump-5.1Loss confers strong sensitivity
Gene EDNA Repair-4.5Loss confers strong sensitivity

A single type of molecular data rarely captures the full complexity of a tumor's biology. Multi-omics approaches integrate data from genomics (DNA mutations and copy number variations), transcriptomics (RNA expression), and proteomics (protein expression and activity) to build a more complete model of drug response. nih.govmdpi.com This integrative analysis can uncover biomarkers and resistance mechanisms that would be missed by any single approach. mdpi.com

For this compound, researchers might profile a panel of cancer cell lines with varying sensitivity to the drug. Genomic analysis could identify specific mutations or gene amplifications associated with response. nih.gov Transcriptomic profiling would reveal gene expression signatures, while proteomics could pinpoint changes in protein phosphorylation and signaling pathway activation that correlate with this compound's efficacy. By integrating these datasets, a comprehensive molecular portrait of sensitivity and resistance can be constructed. nih.gov

High-throughput screening (HTS) platforms enable the rapid testing of a compound against hundreds of molecularly characterized cancer cell lines. nih.govnih.gov This approach allows for the identification of cancer types and subtypes that are most sensitive to the drug and helps correlate drug activity with specific molecular features. nih.gov

In the preclinical evaluation of this compound, an HTS campaign would be conducted across a large panel of cell lines (e.g., 200-500) representing diverse cancer types. The half-maximal inhibitory concentration (IC50) for this compound would be determined for each cell line. This sensitivity data is then correlated with the existing multi-omics data for the cell line panel to identify molecular features that predict response. For example, a strong correlation might be observed between this compound sensitivity and the presence of a specific genetic alteration, such as c-Met amplification. nih.gov

Identification of Predictive Biomarkers for this compound Sensitivity

The primary goal of these advanced methodologies is to identify robust and reliable predictive biomarkers. These biomarkers are molecular characteristics that can be measured in a patient's tumor to predict whether they will respond to a specific treatment.

For many targeted therapies, the most powerful predictive biomarkers are specific genetic alterations in the drug's target or related pathways. h1.co Amplification of an oncogene, where a cell contains multiple copies of that gene, can lead to hyperactivation of a signaling pathway and create a dependency that a targeted drug can exploit. nih.gov

If this compound is a c-Met inhibitor, then amplification of the MET gene would be a prime candidate for a predictive biomarker. nih.gov Preclinical studies would involve treating a panel of cell lines with known MET copy numbers with this compound. A strong correlation between high MET copy number and low IC50 values (i.e., high sensitivity) would validate MET amplification as a predictive biomarker. nih.gov This finding is crucial as MET amplification is a known mechanism of resistance to other targeted therapies like EGFR inhibitors, making it an important therapeutic target. h1.cotargetedonc.com

Table 2: Representative Correlation of MET Gene Copy Number with this compound Sensitivity (IC50)

Cell LineCancer TypeMET Gene Copy NumberThis compound IC50 (nM)Sensitivity Classification
H1993LungHigh (18.5)15Sensitive
MKN-45GastricHigh (20.1)25Sensitive
SNU-638GastricHigh (17.9)30Sensitive
A549LungNormal (2.1)>10,000Resistant
HCT116ColonNormal (1.9)>10,000Resistant
MCF7BreastNormal (2.3)>10,000Resistant

Data is illustrative and based on typical findings for MET inhibitors. nih.gov

Using transcriptomic data from HTS platforms, machine learning algorithms can be trained to identify a minimal set of genes whose expression levels can accurately classify cell lines as sensitive or resistant to this compound. nih.gov For example, an analysis might reveal that sensitive cell lines consistently show high expression of genes related to an epithelial phenotype and low expression of genes involved in mesenchymal transition. This multi-gene signature could then be developed into a diagnostic test to select patients for treatment. researchgate.netresearchgate.net

Discovery of Resistance Biomarkers to this compound

The development of acquired resistance to EGFR-TKIs like this compound is a complex process. nih.gov Preclinical studies focus on two primary mechanisms: the emergence of secondary mutations within the target protein and the activation of alternative signaling pathways that bypass the inhibited EGFR pathway.

A primary mechanism of acquired resistance to EGFR-TKIs is the development of secondary mutations in the EGFR gene. nih.gov These mutations can alter the drug-binding site, thereby reducing the inhibitor's efficacy. While specific secondary mutations conferring resistance to this compound are still under extensive investigation, the principles are well-established from studies of other EGFR-TKIs.

For instance, the T790M mutation is a common secondary mutation that arises in response to first and second-generation EGFR-TKIs. nih.gov This mutation increases the affinity of the EGFR kinase domain for ATP, making it more difficult for the inhibitor to compete and bind. nih.gov Preclinical models, such as cell lines and patient-derived xenografts, are crucial for identifying novel secondary mutations that may arise specifically in response to this compound. The identification of such mutations is critical for the development of next-generation inhibitors or combination therapies that can overcome this form of resistance.

Interactive Table: Common Secondary Mutations in EGFR Associated with TKI Resistance

Mutation Mechanism of Resistance Affected TKI Generation
T790MIncreases ATP affinity of the EGFR kinase domain. nih.govFirst and Second
C797SAlters the covalent binding site of irreversible inhibitors.Third
L718QConfers resistance to third-generation inhibitors.Third

This table represents common mutations found in response to various EGFR-TKIs and serves as a framework for investigating potential resistance mechanisms to this compound.

Cancer cells can also develop resistance by activating alternative signaling pathways that bypass their dependency on EGFR. nih.gov This allows tumor cells to continue to proliferate and survive despite the effective inhibition of the primary target. Several key bypass pathways have been implicated in TKI resistance.

MET Amplification: The amplification of the MET proto-oncogene can lead to the activation of the MET receptor tyrosine kinase. This activation can subsequently trigger downstream signaling through pathways like PI3K/AKT, thereby promoting cell survival and proliferation independently of EGFR. nih.gov The MET signaling pathway can be activated by its ligand, hepatocyte growth factor (HGF), leading to the phosphorylation of HER3 and subsequent reactivation of the PI3K/AKT pathway. nih.gov

HER2 Amplification: Overexpression or amplification of HER2 (human epidermal growth factor receptor 2), another member of the ErbB family of receptors, can also mediate resistance. nih.gov HER2 can form heterodimers with other EGFR family members, leading to the activation of downstream signaling cascades, such as the RAS-MAPK and PI3K/AKT pathways, even in the presence of an EGFR inhibitor. researchgate.netnih.gov

RAS-MAPK Pathway Activation: The RAS-MAPK pathway is a critical downstream signaling cascade of EGFR. researchgate.net Mutations or amplification of components of this pathway, such as KRAS or BRAF, can lead to its constitutive activation. nih.gov This allows the pathway to remain active and drive cell proliferation, rendering the upstream inhibition of EGFR ineffective.

Interactive Table: Key Bypass Pathways in TKI Resistance

Bypass Pathway Mechanism of Action Key Molecules Involved
MET AmplificationActivation of MET receptor tyrosine kinase, leading to downstream signaling. nih.govMET, HGF, HER3, PI3K, AKT
HER2 AmplificationOverexpression of HER2, leading to heterodimerization and activation of downstream pathways. nih.govHER2, EGFR, RAS, MAPK, PI3K, AKT
RAS-MAPK ActivationConstitutive activation of the RAS-MAPK signaling cascade. researchgate.netKRAS, BRAF, MEK, ERK

Role of Preclinical Biomarkers in Guiding Rational Drug Development Strategies

The identification of preclinical biomarkers for both response and resistance is fundamental to the rational development of this compound. crownbio.com These biomarkers provide crucial insights that guide various aspects of the drug development process, from candidate selection to the design of clinical trials. europeanpharmaceuticalreview.com

Preclinical biomarkers help to:

Patient Stratification: By identifying predictive biomarkers, such as specific EGFR mutations or the absence of resistance markers, patients who are most likely to benefit from this compound can be selected for clinical trials. nih.gov This approach increases the likelihood of trial success and ensures that the treatment is targeted to the appropriate patient population.

Development of Combination Therapies: When resistance is mediated by the activation of bypass pathways, preclinical biomarkers can guide the development of rational combination therapies. nih.gov For example, if MET amplification is identified as a resistance mechanism, combining this compound with a MET inhibitor could be a promising strategy to overcome resistance and improve therapeutic outcomes.

Monitoring for Acquired Resistance: Biomarkers can be used to monitor patients during treatment for the emergence of resistance mechanisms. drugtargetreview.com For instance, liquid biopsies can be used to detect the presence of secondary mutations like T790M in the bloodstream, allowing for early intervention and a switch to a more appropriate therapy.

Informing the Development of Next-Generation Inhibitors: The characterization of resistance mutations provides a blueprint for the design of next-generation TKIs that can effectively target these altered forms of the EGFR protein.

Advanced Chemical Synthesis and Structural Biology of Gemnelatinib Analogues

Development of Synthetic Methodologies for Gemnelatinib and Related Chemical Entities

The synthesis and derivatization of molecules like this compound are critical for understanding their pharmacological profiles and for developing improved analogues.

Exploration of Novel Synthetic Routes and Reaction Optimizations

While specific, detailed synthetic routes for this compound are not extensively published in the provided literature, its complex chemical structure suggests a multi-step synthesis requiring precise control over reaction conditions and stereochemistry. The molecular formula of this compound is C30H29FN6O2, with a molecular weight of 524.59 nih.gov. The structure, represented by the SMILES string CC@H-c2ncc(cn2)OCC3CCN(C)CC3)n4cc(cc(c4=O)F)-c5cc(ccn5)C#N., indicates a complex arrangement of heterocyclic rings, chiral centers, and functional groups nih.gov. Developing efficient and scalable synthetic pathways for such molecules often involves exploring novel reaction methodologies, optimizing existing ones to improve yield and purity, and managing stereochemical outcomes. Research in this area typically focuses on convergent synthesis strategies, where key molecular fragments are synthesized separately and then coupled, or linear synthesis, building the molecule step-by-step. Optimization efforts would likely target specific coupling reactions, functional group transformations, and purification techniques to ensure the production of high-quality this compound for further study.

Design of Derivatization Strategies for Comprehensive Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to correlate specific structural modifications of a lead compound with changes in its biological activity. For c-Met inhibitors, SAR investigations typically involve systematically altering different parts of the molecule to understand their impact on target binding affinity, selectivity, and cellular efficacy researchgate.netresearchgate.netmdpi.commdpi.com. Techniques such as comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) are employed to build predictive models of SAR researchgate.netmdpi.com. While specific derivatization strategies for this compound were not detailed in the provided search results, general approaches for c-Met inhibitors often focus on modifying substituents on aromatic rings, altering linker lengths, or changing the core heterocyclic scaffold to enhance potency, improve pharmacokinetic properties, or reduce off-target effects. Understanding these relationships is crucial for designing next-generation inhibitors with optimized profiles.

Structural Biology of this compound-Target Interactions

Elucidating the precise three-dimensional structure of this compound in complex with its target, c-Met, is vital for understanding its mechanism of action and for guiding further drug design.

Execution of X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM) Studies of this compound-c-Met Complexes

Structural biology techniques like X-ray crystallography and cryo-electron microscopy (Cryo-EM) provide atomic-level detail of drug-target interactions. These methods allow researchers to visualize how a small molecule inhibitor binds within the active site of a protein, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and van der Waals forces. While studies have been conducted on c-Met in complex with various inhibitors, such as a pyrazolone (B3327878) inhibitor rcsb.org, specific published X-ray crystallography or Cryo-EM data detailing the this compound-c-Met complex were not found within the provided search results. Such studies are instrumental in understanding the binding mode and informing rational drug design.

Application of Computational Modeling and Docking Studies for Binding Affinity and Mode Prediction

In the absence of direct structural data, computational modeling and docking studies play a crucial role in predicting how this compound might interact with the c-Met kinase domain. Molecular docking programs simulate the binding of a ligand to a protein by predicting favorable orientations and estimating binding affinities. These studies can identify key amino acid residues in the c-Met binding pocket that are critical for interaction researchgate.netnih.gov. Furthermore, molecular dynamics simulations can provide insights into the stability of these complexes and the dynamic nature of the binding process researchgate.netresearchgate.netnih.gov. Computational approaches, including quantitative structure-activity relationship (QSAR) modeling, are also employed to correlate structural features with biological activity, aiding in the design of more potent and selective inhibitors researchgate.netnih.gov. While specific computational studies on this compound were not explicitly detailed, these methods are standard in the field for understanding kinase inhibition and optimizing lead compounds.

Academic Approaches to the Design and Synthesis of Next-Generation c-Met Inhibitors

The ongoing research in academia is instrumental in driving the development of novel and improved c-Met inhibitors, addressing limitations of existing therapies. Academic institutions contribute by exploring new therapeutic modalities, understanding resistance mechanisms, and identifying novel targets or pathways that synergize with c-Met inhibition.

Next-generation strategies often move beyond traditional small-molecule tyrosine kinase inhibitors (TKIs). These include the development of antibody-drug conjugates (ADCs) that deliver cytotoxic payloads directly to c-Met-expressing tumor cells patsnap.comaacrjournals.org. For instance, antibody fragments like VHH-Fc fusion proteins are being engineered for enhanced tumor penetration and targeted delivery aacrjournals.org. Research also focuses on developing inhibitors with improved selectivity to minimize off-target effects and on combination therapies that target multiple pathways simultaneously to overcome resistance and enhance efficacy patsnap.comfrontiersin.org. Furthermore, academic efforts are exploring novel small molecules with different binding mechanisms or improved pharmacokinetic profiles, such as those designed to resist metabolic degradation nih.gov. The study of nanobodies as therapeutic agents also represents an emerging area in c-Met targeting frontiersin.org. These academic endeavors are crucial for advancing the therapeutic landscape for cancers driven by aberrant c-Met signaling.

Future Directions in Gemnelatinib Research

Elucidating Novel c-Met Regulatory Mechanisms and Their Therapeutic Implications

Future research into Gemnelatinib will necessitate a deeper understanding of the complex regulatory mechanisms governing c-Met activity. While the canonical HGF/c-Met signaling axis is well-established, emerging evidence suggests a more intricate regulatory landscape with significant therapeutic implications.

Key areas of future investigation include:

Non-canonical c-Met Activation: Research is increasingly focused on understanding HGF-independent activation of c-Met. This can be triggered by other receptor tyrosine kinases, cell adhesion molecules, and even physical stimuli within the tumor microenvironment. nih.gov Investigating this compound's efficacy in cancers driven by these non-canonical activation mechanisms will be crucial.

Negative Regulatory Pathways: The juxtamembrane domain of c-Met plays a critical role in the negative regulation of the receptor, including ubiquitination and degradation processes. nih.gov Future studies should explore how this compound may interact with or be influenced by these negative feedback loops. For instance, understanding if this compound's binding is affected by phosphorylation of serine 985, a key negative regulatory site, could inform patient selection and combination therapy strategies. nih.gov

Role of Co-receptors and Interacting Proteins: The interaction of c-Met with other cell surface proteins, such as plexins and integrins, can modulate its signaling output. nih.gov Elucidating the specific protein-protein interactions that influence this compound's activity will be a critical area of future research, potentially revealing novel therapeutic targets for combination strategies.

Immunological Regulation of c-Met: The interplay between c-Met signaling and the tumor immune microenvironment is a burgeoning field of study. c-Met activation has been linked to the upregulation of immunosuppressive molecules like PD-L1. nih.gov Future research should investigate this compound's potential to modulate the immune landscape of tumors, potentially enhancing the efficacy of immunotherapies.

Exploring Overlapping and Divergent Signaling Pathways in TKI Response

The response to tyrosine kinase inhibitors (TKIs) like this compound is not solely dependent on the direct inhibition of the target kinase but is also influenced by a complex network of overlapping and divergent downstream signaling pathways.

Future research in this area should focus on:

Crosstalk with Other Receptor Tyrosine Kinases: The signaling pathways initiated by c-Met and other RTKs, such as EGFR, often converge on common downstream effectors like the RAS/MAPK and PI3K/AKT pathways. mdpi.combiochempeg.com This redundancy can be a source of primary and acquired resistance. Investigating the specific signaling nodes where this compound's inhibitory effects can be bypassed by other activated RTKs is essential for designing effective combination therapies.

Divergent Downstream Signaling: While many downstream pathways are shared, c-Met can also activate unique signaling cascades. A comprehensive phosphoproteomic analysis of this compound-treated cancer cells could reveal novel, c-Met-specific downstream effectors. Targeting these divergent pathways could offer a more selective and potent therapeutic approach.

Feedback Mechanisms: The inhibition of c-Met by this compound can trigger feedback loops that reactivate the same or parallel signaling pathways. For example, inhibition of the PI3K/AKT pathway can lead to the upregulation of other RTKs. Mapping these feedback mechanisms will be critical for anticipating and overcoming resistance.

Non-canonical Signaling Pathways: Beyond the well-established RAS/MAPK and PI3K/AKT pathways, c-Met can signal through other pathways, including STAT, Wnt/β-catenin, and pathways involved in cell adhesion and migration. nih.gov The impact of this compound on these non-canonical pathways is largely unexplored and represents a significant area for future investigation.

Development of Advanced Preclinical Models for Complex Disease Microenvironments and Heterogeneity

To better predict the clinical efficacy of this compound, it is imperative to move beyond traditional preclinical models and develop more sophisticated systems that recapitulate the complexity of human tumors.

Future directions in preclinical modeling for this compound research include:

Patient-Derived Xenografts (PDX) and Organoids: PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, and tumor organoids, three-dimensional cultures derived from patient tumors, are increasingly utilized. nih.govmdpi.com These models better preserve the cellular and genetic heterogeneity of the original tumor and will be invaluable for testing this compound's efficacy in a more clinically relevant context.

Humanized Mouse Models: To study the interplay between this compound and the human immune system, the development and use of humanized mouse models, which are engrafted with human immune cells, will be critical. nih.gov These models will allow for the investigation of this compound's immunomodulatory effects and its potential in combination with immunotherapies.

Genetically Engineered Mouse Models (GEMMs): GEMMs that spontaneously develop tumors with specific c-Met alterations can provide insights into the role of c-Met in tumor initiation and progression and serve as robust platforms for evaluating this compound's long-term efficacy and potential resistance mechanisms. mdpi.com

Microfluidic and "Tumor-on-a-Chip" Models: These emerging technologies allow for the creation of complex, three-dimensional microenvironments that mimic the architecture and cellular interactions of human tumors. nih.gov They offer a high-throughput platform for studying the effects of this compound on tumor cell invasion, angiogenesis, and interactions with stromal and immune cells.

Innovative Research Approaches to Overcome Drug Resistance to c-Met Inhibition

The development of drug resistance is a major challenge in targeted cancer therapy. Innovative research approaches are needed to understand, prevent, and overcome resistance to c-Met inhibitors like this compound.

Future research in this area should focus on:

On-Target Resistance Mechanisms: Acquired mutations in the c-Met kinase domain can prevent the binding of TKIs. aacrjournals.org Structural and molecular studies will be essential to understand how these mutations confer resistance to this compound and to guide the development of next-generation inhibitors that can overcome them.

Bypass Signaling Pathways: The activation of alternative signaling pathways is a common mechanism of resistance. onclive.com High-throughput screening of compound libraries in this compound-resistant models can help identify key bypass pathways and potential drugs to be used in combination.

Phenotypic Plasticity and Cellular Heterogeneity: Tumors can develop resistance through non-genetic mechanisms, such as epithelial-to-mesenchymal transition (EMT) or the emergence of cancer stem-like cells. Advanced single-cell analysis techniques will be crucial to dissect the cellular heterogeneity of tumors and identify resistant subpopulations.

Novel Therapeutic Strategies: Innovative approaches to overcome resistance include the development of antibody-drug conjugates (ADCs) that target c-Met, bispecific antibodies that simultaneously target c-Met and another receptor, and combination therapies that target both the primary oncogenic driver and the resistance pathway. biochempeg.comaacrjournals.org

Integration of Artificial Intelligence and Machine Learning in Biomarker and Drug Discovery for this compound

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize drug discovery and development. The integration of these technologies into this compound research can accelerate progress in several key areas.

Future applications of AI and ML in this compound research include:

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended to validate Gemnelatinib's specificity as a c-MET inhibitor in vitro?

  • Methodological Answer : Use kinase profiling assays (e.g., competitive ATP-binding assays) to measure inhibitory activity (IC50) against c-MET and related kinases (e.g., EGFR, VEGFR). Include positive controls (e.g., ABN401, a known c-MET inhibitor ). Validate results with Western blotting to assess phosphorylation levels of c-MET downstream targets (e.g., MAPK/ERK) in cell lines with c-MET amplification. Ensure reproducibility by triplicate experiments and statistical validation (e.g., ANOVA with post-hoc tests) .

Q. How should preclinical models be selected to evaluate this compound's antitumor efficacy?

  • Methodological Answer : Prioritize patient-derived xenograft (PDX) models or cell line-derived xenografts (CDX) with confirmed c-MET overexpression or mutations. For example, use hepatocellular carcinoma (HCC) models aligning with this compound’s clinical Phase 1 targets . Include control groups treated with c-MET-negative tumors to assess off-target effects. Monitor tumor volume biweekly using caliper measurements and validate via histopathology. Report survival curves and hazard ratios with 95% confidence intervals .

Q. What assays are critical for characterizing this compound's pharmacokinetic (PK) properties in animal studies?

  • Methodological Answer : Conduct plasma stability assays (e.g., LC-MS/MS) to measure half-life (t½) and bioavailability. Use dose-escalation studies in rodents to determine maximum tolerated dose (MTD) and no-observed-adverse-effect level (NOAEL). Include tissue distribution analysis (e.g., liver, kidneys) to identify potential toxicity hotspots. Compare results with known c-MET inhibitors (e.g., ABN401) to contextualize findings .

Advanced Research Questions

Q. How can contradictory data on this compound's efficacy across c-MET-positive tumor models be resolved?

  • Methodological Answer : Perform subgroup analyses based on c-MET amplification thresholds (e.g., MET/CEN7 ratio ≥ 2.0 vs. <2.0) using FISH or NGS. Validate discrepancies via orthogonal methods, such as RNA-seq for pathway activation or single-cell sequencing to assess intratumoral heterogeneity. Apply Bayesian statistical models to account for variability in tumor microenvironments .

Q. What strategies optimize clinical trial design for this compound in c-MET-driven cancers?

  • Methodological Answer : Implement biomarker-driven Phase 1b/2 trials with adaptive dosing (e.g., 3+3 design for MTD, followed by expansion cohorts). Stratify patients by c-MET status (IHC ≥50% staining or MET exon 14 skipping mutations). Use RECIST 1.1 criteria for response assessment and include circulating tumor DNA (ctDNA) monitoring for early resistance detection. Reference this compound’s existing Phase 1 protocols in HCC and solid tumors .

Q. How should researchers investigate acquired resistance to this compound in vitro?

  • Methodological Answer : Generate resistant cell lines via chronic exposure to escalating this compound doses (e.g., over 6–12 months). Perform whole-exome sequencing to identify mutations (e.g., c-MET Y1230H or D1228N). Validate mechanisms using CRISPR-Cas9 knock-in models. Test combination therapies (e.g., this compound + EGFR inhibitors) to overcome resistance .

Data Analysis & Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

  • Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. normalized response) to calculate IC50 values. Apply the Chou-Talalay method for synergy quantification in combination studies. Report 95% confidence intervals and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .

Q. How should researchers address variability in c-MET expression across tumor samples?

  • Methodological Answer : Normalize c-MET expression to housekeeping genes (e.g., GAPDH) in qPCR assays or use H-score quantification in IHC. Apply mixed-effects models to account for inter-patient variability. Include sensitivity analyses excluding outliers (e.g., samples with MET amplification but low protein expression) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.